molecular formula C10H10BrFO B104150 4-Bromo-1-(4-fluorophenyl)butan-1-one CAS No. 40132-01-2

4-Bromo-1-(4-fluorophenyl)butan-1-one

Cat. No.: B104150
CAS No.: 40132-01-2
M. Wt: 245.09 g/mol
InChI Key: CSBJJFZLWAEERE-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrFO. It is a white solid with a distinct odor and is used in various chemical synthesis processes . This compound is notable for its applications in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of droperidol , which is a D1, D2 dopamine receptor antagonist . Therefore, it can be inferred that the compound may interact with dopamine receptors.

Mode of Action

Given its use in the synthesis of Droperidol , it may be involved in the antagonism of dopamine receptors, leading to changes in neurotransmission.

Biochemical Pathways

Considering its role in the synthesis of droperidol , it may influence the dopaminergic pathways in the brain.

Result of Action

Given its role in the synthesis of Droperidol , it may contribute to the effects of this drug, which include sedation, reduction in nausea and vomiting, and potential alterations in mood and perception.

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature could play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. This can be achieved by reacting 1-(4-fluorophenyl)butan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature and monitored until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-(4-fluorophenyl)butan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antipsychotic and anti-emetic properties.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(4-fluorophenyl)butan-1-one is unique due to its specific structure, which combines a brominated butanone backbone with a fluorinated phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJJFZLWAEERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484435
Record name 4-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40132-01-2
Record name 4-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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